molecular formula C9H9NO5S B13525246 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid

Cat. No.: B13525246
M. Wt: 243.24 g/mol
InChI Key: RERJGPKZXSXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid: is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-formylphenoxyacetic acid, which undergoes cyclization in the presence of sodium acetate, acetic anhydride, and glacial acetic acid . The reaction is carried out under reflux conditions for several hours to yield the desired benzofuran derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells .

Medicine: In medicine, benzofuran derivatives, including 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases .

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid stands out due to its unique combination of a sulfamoyl group and a benzofuran ring. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H9NO5S/c10-16(13,14)6-1-2-7-5(3-6)4-8(15-7)9(11)12/h1-3,8H,4H2,(H,11,12)(H2,10,13,14)

InChI Key

RERJGPKZXSXWCO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.